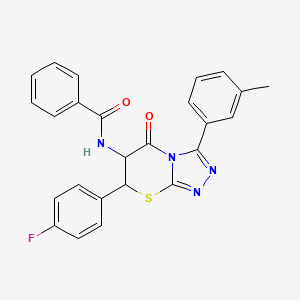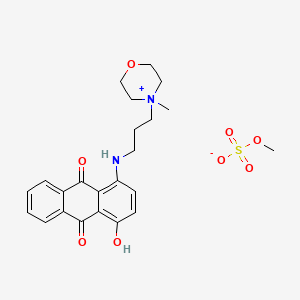
(1R,2R)-(+)-Bis(methylphenylarsino)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is an organoarsenic compound with the molecular formula C20H20As2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-Bis(methylphenylarsino)benzene typically involves the reaction of methylphenylarsine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-(+)-Bis(methylphenylarsino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-(+)-Bis(methylphenylarsino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-(+)-Bis(methylphenylarsino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-(+)-Bis(methylphenylphosphino)benzene
- (1R,2R)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate
Uniqueness
(1R,2R)-(+)-Bis(methylphenylarsino)benzene is unique due to its chiral nature and the presence of arsenic atoms, which impart distinct chemical properties compared to similar compounds containing phosphorus or nitrogen. Its ability to form stable complexes with transition metals makes it particularly valuable in coordination chemistry and catalysis.
Eigenschaften
Molekularformel |
C20H20As2 |
|---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
methyl-[2-[methyl(phenyl)arsanyl]phenyl]-phenylarsane |
InChI |
InChI=1S/C20H20As2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI-Schlüssel |
XBPXLJZHKNJNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C1=CC=CC=C1)C2=CC=CC=C2[As](C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
